Methyl 3-[2-(dimethylamino)phenyl]benzoate Methyl 3-[2-(dimethylamino)phenyl]benzoate
Brand Name: Vulcanchem
CAS No.: 1415819-81-6
VCID: VC2874216
InChI: InChI=1S/C16H17NO2/c1-17(2)15-10-5-4-9-14(15)12-7-6-8-13(11-12)16(18)19-3/h4-11H,1-3H3
SMILES: CN(C)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)OC
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol

Methyl 3-[2-(dimethylamino)phenyl]benzoate

CAS No.: 1415819-81-6

Cat. No.: VC2874216

Molecular Formula: C16H17NO2

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-[2-(dimethylamino)phenyl]benzoate - 1415819-81-6

Specification

CAS No. 1415819-81-6
Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
IUPAC Name methyl 3-[2-(dimethylamino)phenyl]benzoate
Standard InChI InChI=1S/C16H17NO2/c1-17(2)15-10-5-4-9-14(15)12-7-6-8-13(11-12)16(18)19-3/h4-11H,1-3H3
Standard InChI Key TWVRVUNYRUWXEZ-UHFFFAOYSA-N
SMILES CN(C)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)OC
Canonical SMILES CN(C)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)OC

Introduction

Chemical Structure and Properties

Methyl 3-[2-(dimethylamino)phenyl]benzoate features a distinctive molecular architecture characterized by a benzoate ester group attached to a phenyl ring that contains a dimethylamino substituent. This particular arrangement of functional groups contributes to its chemical versatility and potential applications in various fields. The compound's structural composition makes it an interesting subject for research in organic chemistry and related disciplines.

The compound possesses several key physicochemical properties that define its behavior in various chemical environments. These properties are summarized in the following table:

PropertyValue
CAS Number1415819-81-6
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
IUPAC Namemethyl 3-[2-(dimethylamino)phenyl]benzoate
Standard InChIInChI=1S/C16H17NO2/c1-17(2)15-10-5-4-9-14(15)12-7-6-8-13(11-12)16(18)19-3/h4-11H,1-3H3

The compound's structure includes multiple functional groups that influence its chemical behavior and reactivity patterns. The presence of the dimethylamino group (-N(CH3)2) contributes electron density to the aromatic system through resonance effects, while the methyl ester group (-COOCH3) acts as an electron-withdrawing functionality. This combination creates an interesting electronic distribution throughout the molecule that impacts its chemical properties and interactions.

Synthesis and Reaction Conditions

Synthetic Routes

The synthesis of methyl 3-[2-(dimethylamino)phenyl]benzoate typically involves esterification reactions between appropriate benzoic acid derivatives and amines. This process requires specific reaction conditions and reagents to achieve optimal yields and purity. The synthetic pathways generally employ coupling agents that facilitate the formation of the ester bond under controlled conditions.

Reaction Parameters

The synthesis of this compound requires careful control of several key reaction parameters:

ParameterTypical Conditions
TemperatureModerate heat (typically 50-80°C)
Reaction Time6-24 hours depending on conditions
CatalystsCoupling agents (e.g., DCC, EDC)
SolventsAprotic solvents (e.g., DMF, THF)
Yield70-90% (after purification)

The reaction conditions must be carefully optimized to minimize side reactions and maximize the formation of the desired product. The temperature and reaction time significantly influence the reaction outcome, with excessive heat potentially leading to decomposition or side product formation.

Purification Methods

Following synthesis, purification techniques such as column chromatography, recrystallization, or high-performance liquid chromatography (HPLC) are typically employed to isolate methyl 3-[2-(dimethylamino)phenyl]benzoate in its pure form. The choice of purification method depends on the scale of synthesis and the level of purity required for subsequent applications.

Chemical Reactivity

Functional Group Reactivity

Methyl 3-[2-(dimethylamino)phenyl]benzoate exhibits reactivity patterns characteristic of both its ester and amino functional groups. The ester group can undergo hydrolysis, transesterification, and reduction reactions, while the dimethylamino group participates in typical amine reactions including alkylation and oxidation. This dual functionality makes the compound versatile in various chemical transformations.

Steric and Electronic Factors

The reactivity of methyl 3-[2-(dimethylamino)phenyl]benzoate is significantly influenced by both steric and electronic factors. The spatial arrangement of the dimethylamino group relative to the benzoate functionality creates unique steric environments that can either hinder or facilitate certain reactions. Additionally, the electronic distribution within the molecule, affected by the electron-donating nature of the dimethylamino group and the electron-withdrawing character of the ester group, creates an electronic profile that determines its behavior in various chemical environments.

Reaction Types

The compound can participate in numerous reaction types, including:

  • Hydrolysis of the ester group

  • Nucleophilic addition reactions

  • Electrophilic aromatic substitution on the phenyl rings

  • Coordination with transition metals through the nitrogen atom

  • Oxidation or reduction of functional groups

These reactions provide pathways for the modification of the compound's structure and the creation of derivatives with altered properties and functionalities.

Applications in Research and Industry

Medicinal Chemistry Applications

In the field of medicinal chemistry, methyl 3-[2-(dimethylamino)phenyl]benzoate and structurally similar compounds have been investigated for their potential biological activities. The presence of the dimethylamino group, which can act as a hydrogen bond acceptor, along with the aromatic rings that can engage in π-π interactions with biological targets, makes this compound potentially interesting for drug discovery efforts. Preliminary research suggests possible anti-inflammatory or analgesic effects, although more comprehensive studies are needed to fully characterize its pharmacological profile.

Materials Science Applications

Beyond medicinal chemistry, methyl 3-[2-(dimethylamino)phenyl]benzoate may find applications in materials science due to its aromatic character and functional group arrangement. Compounds with similar structural features have been employed in the development of organic electronic materials, photosensitive compounds, and polymeric materials with specific physical properties. The electron-rich dimethylamino group can contribute to the electronic properties of materials incorporating this compound.

Research Tool

As a structurally defined organic compound with multiple functional groups, methyl 3-[2-(dimethylamino)phenyl]benzoate serves as a valuable tool for fundamental research in organic chemistry, providing opportunities for studying reaction mechanisms, structural effects on reactivity, and the development of novel synthetic methodologies.

Analytical Techniques for Characterization

Spectroscopic Methods

Various spectroscopic techniques are employed for the characterization and analysis of methyl 3-[2-(dimethylamino)phenyl]benzoate:

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR)Structural confirmation, purity assessment
Infrared Spectroscopy (IR)Functional group identification
Mass Spectrometry (MS)Molecular weight confirmation, fragmentation patterns
UV-Visible SpectroscopyElectronic transitions, conjugation effects

These techniques offer complementary information about the compound's structure, purity, and physical properties, enabling thorough characterization for research and quality control purposes.

Comparison with Related Compounds

Structural Analogs

Methyl 3-[2-(dimethylamino)phenyl]benzoate belongs to a broader family of substituted benzoates and aminophenyl compounds. Structural variations can include:

  • Different ester groups (ethyl, propyl, etc.)

  • Varied amino substituents (diethylamino, pyrrolidino, etc.)

  • Alternative positions of substituents on the aromatic rings

  • Additional functional groups on either aromatic ring

These structural analogs often exhibit similar chemical properties but may differ in their reactivity patterns, physical properties, and potential applications.

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